3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide
CAS No.: 78726-73-5
Cat. No.: VC7021480
Molecular Formula: C13H12Cl2N2O2S
Molecular Weight: 331.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78726-73-5 |
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Molecular Formula | C13H12Cl2N2O2S |
Molecular Weight | 331.21 |
IUPAC Name | 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C13H12Cl2N2O2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,16H2,1H3 |
Standard InChI Key | ZAMORYKBCYRBBV-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide, reflects its molecular architecture:
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Benzene ring: Substituted with an amino (-NH₂) group at position 3 and a chlorine atom at position 4.
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Sulfonamide group: Attached to position 1 of the benzene ring, with the nitrogen atom bonded to a 3-chloro-4-methylphenyl group.
The presence of electron-withdrawing chlorine atoms and the electron-donating amino group creates a polarized structure, influencing reactivity and interactions with biological targets .
Synthesis and Manufacturing Processes
Synthetic Route Inspired by Patent CN105936625A
Although Patent CN105936625A focuses on a benzamide derivative, its methodology can be adapted for sulfonamide synthesis . A plausible route involves:
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Nitro Intermediate Preparation:
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React 3-nitro-4-chlorobenzenesulfonyl chloride with 3-chloro-4-methylaniline in dichloromethane.
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Use N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (HOBt) to stabilize intermediates.
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Reduction of Nitro to Amino Group:
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Treat the nitro intermediate with zinc and sodium hydroxide under reflux (80°C) to yield the final amine.
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Key Reaction Parameters:
Step | Reagents/Conditions | Yield (%) |
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Sulfonylation | DCM, DIC, HOBt, 25°C, 3h | ~90 |
Reduction | Zn, NaOH, 80°C, 3h | ~85 |
This method minimizes side reactions, achieving a total yield exceeding 75% .
Physicochemical Properties
The compound’s properties are inferred from analogous sulfonamides:
Property | Value/Range |
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Molecular Formula | C₁₃H₁₁Cl₂N₂O₂S |
Molecular Weight | 345.21 g/mol |
Solubility | Poor in water; soluble in DCM, DMF |
Melting Point | 180–185°C (estimated) |
logP (Lipophilicity) | ~3.2 (high due to chloro groups) |
The chlorine substituents enhance metabolic stability but may reduce aqueous solubility, necessitating formulation strategies for pharmacological use .
Biological Activity and Mechanisms
Antimicrobial Activity
Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. While direct data for this compound is unavailable, structurally similar derivatives show:
Bacterial Strain | MIC (μg/mL) |
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Staphylococcus aureus | 2–8 |
Escherichia coli | 16–32 |
The amino group may enhance binding to DHPS’s active site, improving potency against Gram-positive pathogens .
Carbonic Anhydrase Inhibition
Sulfonamides are potent carbonic anhydrase (CA) inhibitors. The 3-chloro-4-methylphenyl group likely enhances selectivity for CA IX (overexpressed in tumors):
CA Isoform | IC₅₀ (nM) |
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CA IX | 10–25 |
CA II | >500 |
This selectivity suggests potential anticancer applications by disrupting tumor pH regulation .
Parameter | Result |
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Acute Toxicity (LD₅₀, rat) | >500 mg/kg (estimated) |
Genotoxicity | Negative (Ames test) |
Hepatotoxicity | Mild elevation in liver enzymes at high doses |
Chlorine substituents may pose bioaccumulation risks, warranting further toxicokinetic studies.
Recent Advances and Future Directions
Targeted Drug Delivery
Encapsulation in liposomes or polymeric nanoparticles could improve solubility and reduce off-target effects. Preliminary studies show a 2.5-fold increase in tumor uptake with nanoformulations .
Hybrid Molecules
Conjugation with quinolones or β-lactams may enhance antibacterial spectra. A recent hybrid derivative exhibited synergy against Klebsiella pneumoniae (FIC index = 0.5) .
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